
3-Bromo-5-methylbenzoic acid
Overview
Description
3-Bromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fifth position. This compound is known for its pale yellow color and solid form at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-5-methylbenzoic acid involves the oxidation of 1-bromo-3,5-dimethylbenzene. The process includes heating the starting material in a mixture of pyridine and water at 80°C, followed by the gradual addition of potassium permanganate (KMnO4). After the reaction is complete, the solution is filtered, acidified, and extracted with ethyl acetate (EtOAc). The organic extracts are then washed, dried, and purified by column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
Carboxylic acid (–COOH) at position 1
-
Bromine (–Br) at position 3
-
Methyl (–CH₃) at position 5
These groups enable distinct reaction pathways, as outlined below.
Reactions of the Carboxylic Acid Group
The –COOH group participates in classical acid-derived transformations:
Reactions of the Bromine Substituent
The –Br atom undergoes substitution or coupling reactions:
Methyl Group Reactivity
The –CH₃ group is typically inert but can undergo oxidation under harsh conditions:
Reaction Type | Reagents/Conditions | Product | Challenges |
---|---|---|---|
Oxidation | KMnO₄, H₂O, Δ | 3-Bromo-5-carboxybenzoic acid | Over-oxidation risks; low yield . |
5.2. Pharmaceutical Intermediates
Its bromine enables late-stage functionalization in drug discovery, such as in:
-
Anti-cancer agents via Suzuki-Miyaura couplings.
-
Anti-inflammatory compounds through nucleophilic substitutions .
Stability and Handling
-
Thermal Stability : Decomposes above 250°C, releasing HBr gas .
-
Light Sensitivity : Store in amber containers to prevent debromination .
Comparative Reactivity
Compound | Reactivity Difference |
---|---|
3-Bromo-5-chlorobenzoic acid | Enhanced electrophilicity due to –Cl |
5-Methyl-3-iodobenzoic acid | Faster coupling vs. –Br |
Scientific Research Applications
Pharmaceutical Development
3-Bromo-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases and cancer treatments. Its derivatives have shown potential as inhibitors for various biological targets.
Case Study: VEGFR-2 Inhibitors
Recent research has highlighted the synthesis of quinoline amide derivatives from this compound, which act as novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is a key target in cancer therapy due to its role in angiogenesis. The derivatives demonstrated significant inhibitory activity, suggesting that modifications of this compound can lead to effective anticancer agents .
Biochemical Research
In biochemical studies, this compound is utilized to investigate amino acid interactions and enzyme activities. It helps researchers understand metabolic pathways and protein functions.
Application in Enzyme Studies
For instance, this compound has been used to study the effects of halogenation on enzyme kinetics, providing insights into how structural modifications influence enzyme activity and stability .
Material Science
The compound is explored for its potential in developing new materials, particularly in organic electronics and photonic devices. Its unique chemical structure allows for modifications that enhance material properties.
Example: Organic Electronics
Research indicates that incorporating this compound into polymer matrices can improve charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
In analytical chemistry, this compound acts as a standard in chromatographic methods. It aids in the quantification of related compounds in complex mixtures, ensuring accurate analysis.
Use in Chromatography
The compound's well-defined chemical properties make it suitable for use as an internal standard in High-Performance Liquid Chromatography (HPLC), facilitating the detection and quantification of pharmaceuticals and environmental samples .
Environmental Studies
Researchers utilize this chemical to assess degradation pathways of similar compounds under various environmental conditions, contributing to ecological safety assessments.
Environmental Impact Assessment
Studies have shown that understanding the degradation pathways of brominated compounds like this compound is essential for evaluating their environmental impact and potential toxicity .
Summary Table of Applications
Field | Application | Example/Case Study |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | VEGFR-2 inhibitors |
Biochemical Research | Studying enzyme interactions and metabolic pathways | Effects on enzyme kinetics |
Material Science | Development of organic electronic materials | Improved charge transport properties |
Analytical Chemistry | Standard for chromatographic methods | Internal standard in HPLC |
Environmental Studies | Assessing degradation pathways of brominated compounds | Ecological safety assessments |
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylbenzoic acid primarily involves its ability to participate in various chemical reactions due to the presence of the bromine and carboxylic acid groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with desired properties. For example, its role as an intermediate in the synthesis of quinoline amide derivatives involves the inhibition of VEGFR-2, a key receptor in angiogenesis .
Comparison with Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-5-methoxybenzoic acid
Comparison: 3-Bromo-5-methylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in the synthesis of certain derivatives, particularly those targeting VEGFR-2 inhibition .
Biological Activity
3-Bromo-5-methylbenzoic acid (CAS No. 58530-13-5) is an aromatic carboxylic acid that has garnered interest in various biological and chemical applications. This compound is notable for its potential as an intermediate in the synthesis of biologically active molecules, particularly as a precursor for quinoline amide derivatives, which have been identified as novel inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C8H7BrO2
- Molecular Weight : 215.04 g/mol
- Appearance : Off-white powder
- Solubility : Soluble in organic solvents; limited solubility in water
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In a study focused on its derivatives, it was found to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features, particularly the bromine substituent, enhance its interaction with biological targets, leading to increased cytotoxicity against various tumor types .
VEGFR-2 Inhibition
The compound is particularly noted for its role in inhibiting VEGFR-2, a critical receptor involved in angiogenesis. In vitro studies demonstrated that derivatives synthesized from this compound displayed potent inhibitory effects on VEGFR-2 activity, suggesting potential applications in cancer therapy aimed at reducing tumor vascularization .
The biological activity of this compound can be attributed to its ability to interfere with signaling pathways associated with cell growth and survival. The bromine atom enhances electrophilicity, allowing for nucleophilic substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antitumor and anti-inflammatory activities .
Data Summary
Biological Activity | Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
VEGFR-2 Inhibition | Reduced angiogenesis in tumor models | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Study on Antitumor Effects :
-
VEGFR-2 Inhibition Study :
- In a comparative analysis, derivatives of this compound were tested for their ability to inhibit VEGFR-2 phosphorylation in endothelial cells. The results indicated that these derivatives significantly blocked VEGF-induced signaling pathways, demonstrating their potential as anti-angiogenic agents .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-methylbenzoic acid, and what critical parameters influence yield optimization?
- Methodological Answer : A typical route involves bromination of 5-methylbenzoic acid derivatives using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, bromination of 5-methylbenzoic acid methyl ester followed by hydrolysis to the carboxylic acid. Key parameters include temperature (0–5°C to suppress side reactions), stoichiometry of bromine equivalents, and solvent choice (e.g., DMF or CCl₄). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals confirm its structure?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as a singlet (~6.8–7.2 ppm) due to symmetry, with a methyl group signal at ~2.3 ppm (singlet, 3H) and a carboxylic acid proton at ~12–13 ppm (broad).
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm, aromatic carbons at ~125–135 ppm, and methyl carbon at ~21 ppm.
- IR Spectroscopy : Strong O-H stretch (2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 214/216 (Br isotopic pattern) .
Advanced Questions
Q. How can researchers address contradictions in crystallographic data when analyzing this compound derivatives, particularly in disordered structures?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement, applying restraints to bond lengths and angles for disordered bromine or methyl groups. Twin refinement may be necessary for non-merohedral twinning. Validate results using R-factor convergence and difference density maps. Cross-check with DFT-optimized molecular geometry to resolve ambiguities .
Q. What strategies enable the incorporation of this compound into metal-organic frameworks (MOFs) without compromising bromine functionality?
- Methodological Answer : Utilize coordination-driven synthesis with transition metals (e.g., Zn²⁺ or Cu²⁺) under mild conditions (room temperature, aqueous/organic solvent mix). Protect the bromine group during linker synthesis by using orthogonal protecting groups (e.g., methyl esters) that are cleaved post-MOF assembly. Monitor halogen stability via XPS or EDX to confirm retention .
Q. How can computational methods predict reactivity trends for this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for oxidative addition steps involving Pd catalysts. Use tools like Gaussian or ORCA to model transition states. Validate predictions with experimental kinetic studies (e.g., varying ligands like PPh₃ or XPhos) and compare Hammett parameters for substituent effects .
Properties
IUPAC Name |
3-bromo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMVQDBDBUANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392432 | |
Record name | 3-bromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58530-13-5 | |
Record name | 3-bromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-5-METHYLBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.